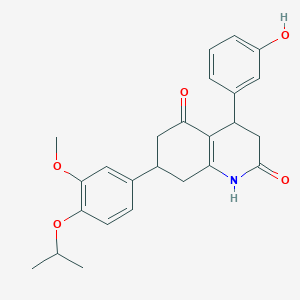

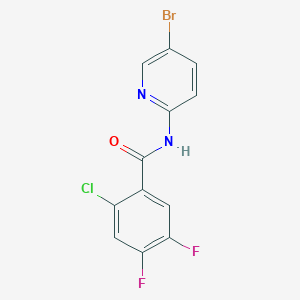

4-(3-hydroxyphenyl)-7-(4-isopropoxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinoline derivatives are synthesized through various chemical reactions, including Friedländer synthesis, which is a common method. The detailed synthetic routes can vary based on the substitution pattern desired on the quinoline ring. For instance, the synthesis of quinolone derivatives often involves the cyclization of anilines with β-dicarbonyl compounds under acidic or basic conditions (Soural et al., 2006).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a bicyclic skeleton consisting of a benzene ring fused to a pyridine ring. The presence of substituents like hydroxyphenyl and isopropoxy-3-methoxyphenyl groups influences the electronic distribution, impacting the chemical reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques for structure elucidation (Shahani et al., 2010).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation. Their chemical properties are significantly influenced by the nature and position of substituents on the quinoline nucleus, affecting their reactivity towards different reagents. For example, the presence of an electron-donating group, such as a methoxy group, can increase the nucleophilicity of the quinoline ring (Atkins et al., 1997).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are crucial for their application in drug formulation. These properties are determined by the molecular structure and the presence of functional groups. For instance, the introduction of alkoxycarbonyl groups can enhance the solubility of quinoline derivatives in organic solvents (Nomura et al., 2004).

Chemical Properties Analysis

The chemical behavior of quinoline derivatives is influenced by their electron-rich aromatic system, making them susceptible to electrophilic attack. Their chemical properties are also affected by the presence of functional groups, which can undergo various chemical reactions, including hydrolysis, reduction, and condensation. The reactivity of these compounds can be exploited in the synthesis of complex molecules with potential pharmacological activities (Kuroda et al., 2012).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

- Research on thiazolo-quinazoline heterocyclic systems and related compounds shows the importance of these structures in exploring regiochemistry and cyclization reactions. Studies utilizing NMR, DFT, and X-ray diffraction help in understanding the structural and electronic properties of such compounds, which are crucial for designing compounds with specific chemical and biological activities (Gupta & Chaudhary, 2015).

Biological Activity and Drug Discovery

- Quinoline derivatives have been explored for their anticancer activities, with structure-activity relationship (SAR) studies identifying potent compounds against specific cancer cell lines. This highlights the potential for designing quinoline-based compounds for therapeutic uses (Chen et al., 2011).

Material Science and Corrosion Inhibition

- Novel quinoline derivatives have been studied for their corrosion inhibition properties on metals, indicating potential applications in protecting materials from corrosion. Computational and experimental studies on these compounds provide insights into their interactions with metal surfaces, offering a basis for developing effective corrosion inhibitors (Erdoğan et al., 2017).

Photophysical Properties and Luminescence

- Quinoline compounds have been synthesized and studied for their photophysical behaviors, including fluorescence and excited-state intramolecular proton transfer (ESIPT) emissions. These findings suggest applications in developing new fluorescent materials for sensing and imaging (Padalkar & Sekar, 2014).

Herbicidal Activity

- Synthesis of triketone-quinoline hybrids has shown promising results as herbicides, indicating the potential of quinoline derivatives in agricultural chemistry. Such compounds inhibit specific enzymes in plants, providing a new approach to weed control (Wang et al., 2015).

properties

IUPAC Name |

4-(3-hydroxyphenyl)-7-(3-methoxy-4-propan-2-yloxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO5/c1-14(2)31-22-8-7-15(12-23(22)30-3)17-10-20-25(21(28)11-17)19(13-24(29)26-20)16-5-4-6-18(27)9-16/h4-9,12,14,17,19,27H,10-11,13H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFBQEAYRARDPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)O)C(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5517864.png)

![2-(2-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5517894.png)

![2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5517902.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5517918.png)

![8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517926.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)

![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)

![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)

![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)